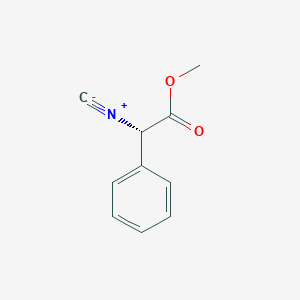
6-Chloro-2,4-dibromo-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,4-dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H3Br2ClFN . It is also known by other names such as 3-Chloro-2,6-dibromo-4-fluoroaniline . It is used in the laboratory for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound has been determined through quantum chemical calculations . The molecule has a monoclinic crystal structure . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies confirm that charge transfer occurs within the molecule .Physical and Chemical Properties Analysis
This compound has an average mass of 303.354 Da and a monoisotopic mass of 300.830475 Da . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research on compounds closely related to 6-Chloro-2,4-dibromo-3-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has provided insights into their crystal and molecular structures. For example, the study by Betz (2015) on 2,6-dibromo-3-chloro-4-fluoroaniline reveals detailed crystallographic data, highlighting the compound's monoclinic crystals and the presence of classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions in the crystal structure (Betz, 2015).
Photochemistry and Synthetic Applications
The photochemistry of haloanilines, including derivatives similar to this compound, has been extensively studied for their potential in synthetic chemistry. Freccero et al. (2003) investigated the homolytic versus heterolytic paths in the photochemistry of 4-haloanilines, demonstrating the influence of solvent polarity on reaction outcomes and the potential for photogenerated phenyl cations in synthesis (Freccero, Fagnoni, & Albini, 2003).
Antibacterial Agents Synthesis
In the pharmaceutical industry, derivatives of this compound have been explored for their antibacterial properties. Matsumoto et al. (1984) described the synthesis and structure-activity relationships of naphthyridine carboxylic acids, including fluoro derivatives, as potent antibacterial agents. This study underscores the role of fluoroanilines in developing new antibacterial drugs with broad and potent activity (Matsumoto et al., 1984).
Physical, Thermal, and Spectral Properties Modification
Research by Trivedi et al. (2015) on 3-Chloro-4-fluoroaniline, a compound structurally related to this compound, explored the influence of biofield energy treatment on its properties. This study demonstrated significant changes in physical, thermal, and spectral properties, suggesting the potential for modifying the characteristics of fluoroaniline derivatives for various applications (Trivedi et al., 2015).
Safety and Hazards
6-Chloro-2,4-dibromo-3-fluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . When handling this chemical, it is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,4-dibromo-6-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBMGBSBYNNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

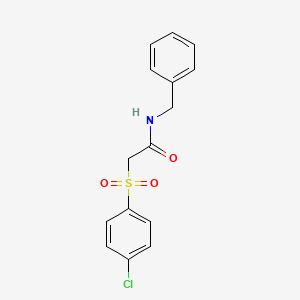
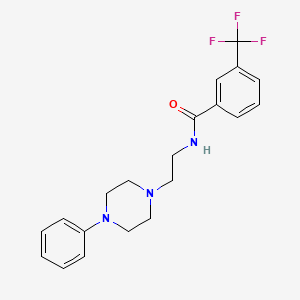


![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)
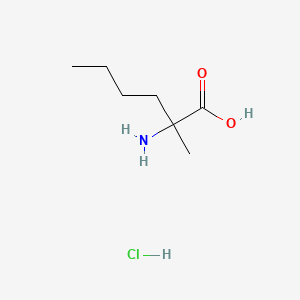
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)
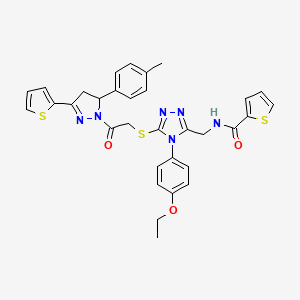
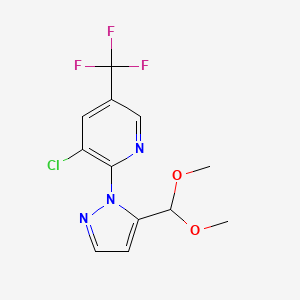
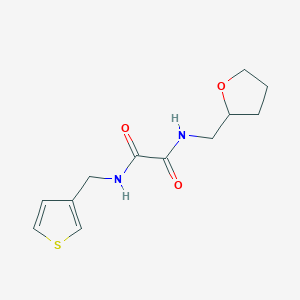
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
